molecular formula C14H19BrN2O2 B1486412 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester CAS No. 2206608-41-3

5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester

Cat. No. B1486412
M. Wt: 327.22 g/mol
InChI Key: YTWLGTDSBROULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester” is a chemical compound that has been of interest in scientific research due to its unique properties1. It has a molecular formula of C14H19BrN2O2 and a molecular weight of 327.22 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester”.



Molecular Structure Analysis

The molecular structure of a similar compound, “5-bromo-2-(pyrrolidin-1-yl)pyridine”, has been reported2. However, the specific molecular structure of “5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester” is not available in the sources I found.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester” are not well-documented in the sources I found.


Safety And Hazards

The safety and hazards associated with “5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester” are not specified in the sources I found.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of research or applications involving “5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester”.


properties

IUPAC Name

tert-butyl 5-bromo-2-pyrrolidin-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)11-8-10(15)9-16-12(11)17-6-4-5-7-17/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWLGTDSBROULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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